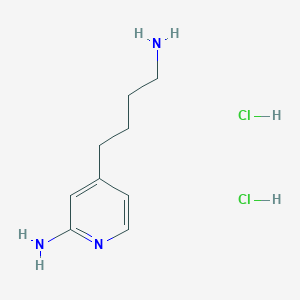
4,4,4-trifluoro-3-(1H-imidazol-1-yl)butanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,4-Trifluoro-3-(1H-imidazol-1-yl)butanoic acid hydrochloride is a chemical compound with the molecular formula C7H8ClF3N2O2 It is characterized by the presence of trifluoromethyl and imidazole groups, which contribute to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-trifluoro-3-(1H-imidazol-1-yl)butanoic acid hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Butanoic Acid Backbone: The butanoic acid backbone is constructed through various organic reactions, such as aldol condensation or Michael addition.
Hydrochloride Salt Formation: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic processes may be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
4,4,4-Trifluoro-3-(1H-imidazol-1-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, with reagents like sodium azide or thiols, leading to the formation of azides or thioethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide, thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or thioethers.
科学研究应用
4,4,4-Trifluoro-3-(1H-imidazol-1-yl)butanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of specialty chemicals and materials, particularly those requiring fluorinated components for enhanced stability and performance.
作用机制
The mechanism of action of 4,4,4-trifluoro-3-(1H-imidazol-1-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with hydrophobic pockets in the target protein. The imidazole ring can participate in hydrogen bonding and π-π stacking interactions, further stabilizing the compound-protein complex. These interactions can modulate the activity of the target protein, leading to various biological effects.
相似化合物的比较
Similar Compounds
4,4,4-Trifluoro-3-(1-methyl-1H-imidazol-2-yl)butanoic acid hydrochloride: Similar in structure but with a methyl group on the imidazole ring, which can alter its chemical properties and biological activity.
4,4,4-Trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butanoic acid: Contains a hydroxyl group, which can affect its reactivity and solubility.
Uniqueness
4,4,4-Trifluoro-3-(1H-imidazol-1-yl)butanoic acid hydrochloride is unique due to its specific combination of trifluoromethyl and imidazole groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the imidazole ring provides versatility in interactions with biological targets.
属性
IUPAC Name |
4,4,4-trifluoro-3-imidazol-1-ylbutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2.ClH/c8-7(9,10)5(3-6(13)14)12-2-1-11-4-12;/h1-2,4-5H,3H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBYTVNOOOEZQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C(CC(=O)O)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
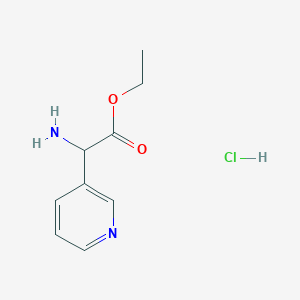
![3-(2-chlorophenyl)-N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2423255.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide](/img/structure/B2423257.png)
![1-(3-chlorobenzoyl)-4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2423260.png)
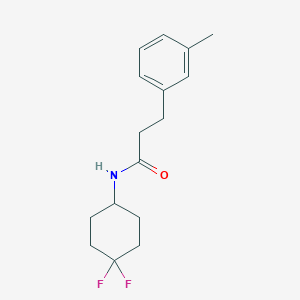
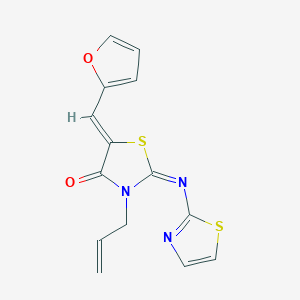
![N,N-diethyl-4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2423264.png)
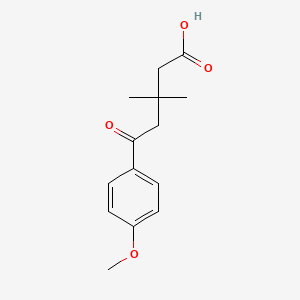
![N-butyl-3-(2-{[({[4-(methylsulfanyl)phenyl]methyl}carbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide](/img/structure/B2423268.png)
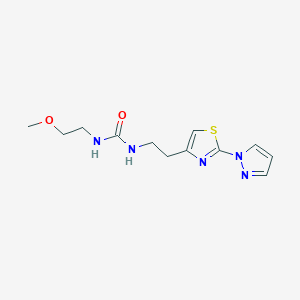
![2-(3,3-Dimethyl-2-oxobutyl)-6-(2,5-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![N-(1,3-benzodioxol-5-yl)-1-[2-(2,4-dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2423272.png)
![2-chloro-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2423274.png)
